(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Overview
Description
Synthesis Analysis
The synthesis of complex dioxolane and dioxane derivatives involves multiple steps, including the formation of dioxolane rings and subsequent functionalization. For instance, the synthesis and crystal structure of similar dioxolane compounds, like the one detailed by Li, Wang, and Chen (2001), involve crystallization in specific space groups, indicating a controlled synthesis approach that could be applied to our target compound (Li, Wang, & Chen, 2001).
Molecular Structure Analysis
The molecular structure of dioxolane derivatives, as reported in various studies, often features specific configurations at the carbon atoms, indicative of R or S forms, and includes various functional groups that influence the compound's reactivity and interactions. For example, the crystal structure analysis of related compounds reveals precise configurations and intramolecular hydrogen bonding, which are crucial for understanding the compound's chemical behavior and potential reactivity patterns (Li, Wang, & Chen, 2001).
Chemical Reactions and Properties
The chemical reactivity of dioxolane derivatives encompasses a range of reactions, including cyclization and alkylation. Katritzky et al. (2005) demonstrate the preparation of dioxin-4-ones and pyrones through reactions involving dioxinone and acylbenzotriazoles, showcasing the versatility of dioxolane compounds in synthesizing a variety of chemical structures (Katritzky et al., 2005).
Physical Properties Analysis
The physical properties of dioxolane and dioxane derivatives, including melting points, boiling points, and solubility, play a critical role in their application and handling. The structural analysis, such as that performed by Fatima et al. (2013), offers insights into the conformation and intermolecular interactions that influence these properties (Fatima et al., 2013).
Chemical Properties Analysis
Understanding the chemical properties, such as acidity, basicity, and reactivity towards various reagents, is essential for the application of dioxolane derivatives in synthesis and material science. Research on the spectroscopic characterization and complex formation of related compounds provides valuable data on their chemical behavior and potential applications (Canpolat & Kaya, 2005).
properties
IUPAC Name |
(3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-9H,5H2,1-4H3/t6-,7-,8+,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZPAXSEAVOAKB-HXFLIBJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C3C(C(=O)O2)OC(O3)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@H]3[C@@H](C(=O)O2)OC(O3)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601231735 | |
Record name | 2,3:5,6-Di-O-isopropylidene-D-mannono-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601231735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one | |
CAS RN |
14440-56-3 | |
Record name | 2,3:5,6-Di-O-isopropylidene-D-mannono-1,4-lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14440-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3:5,6-Di-O-isopropylidene-D-mannono-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601231735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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